molecular formula RbNO3<br>NO3R B080625 Rubidium nitrate CAS No. 13126-12-0

Rubidium nitrate

Cat. No. B080625
CAS RN: 13126-12-0
M. Wt: 147.473 g/mol
InChI Key: RTHYXYOJKHGZJT-UHFFFAOYSA-N
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Patent
US08461373B2

Procedure details

An aqueous solution in which 4.86 kg of aluminum nitrate nonahydrate and 1.53 kg of rubidium nitrate were dissolved in 5.0 L of pure water was gradually dropped into 20.0 kg of a stirred silica sol solution having a colloidal particle diameter of from 10 to 20 nm held at 15° C. (TX11561 manufactured by Nalco Co., Ltd. (SiO2 content: 30 wt %)) to obtain a mixed slurry of silica sol, aluminum nitrate and rubidium nitrate. Then, the mixed slurry was aged by holding at room temperature for 24 hours. Subsequently, the mixed slurry was spray-dried with a spray dryer set to an outlet temperature of 130° C. to obtain a solid. Next, the resulting solid was filled to a thickness of about 1 cm into a stainless steel container with the top being open followed by heating in an electric oven from room temperature to 400° C. over the course of 2 hours and then holding at that temperature for 3 hours. After further heating to 580° C. over the course of 2 hours followed by holding at that temperature for 3 hours, the solid was cooled gradually to obtain a silica-alumna-rubidium support. The amount of aluminum was 11.5 mol % based on the total molar amount of silicon and aluminum, and the atomic ratio of (alkaline metal+½×alkaline earth metal+⅓×rare earth metal)/Al was 0.80. Specific surface area as determined according to the nitrogen adsorption method was 127 m2/g. The average particle diameter of the support based on the results of measuring with a laser diffraction particle size analyzer was 64 μm. In addition, the shape of the support was found to be nearly spherical based on observations with a scanning electron microscope (SEM).
Quantity
1.53 kg
Type
reactant
Reaction Step One
Quantity
4.86 kg
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-:3])=[O:2].[Rb+:5].O.O.O.O.O.O.O.O.O.[N+:15]([O-:18])([O-:17])=[O:16].[Al+3:19].[N+:20]([O-:23])([O-:22])=[O:21].[N+:24]([O-:27])([O-:26])=[O:25]>O>[N+:1]([O-:4])([O-:3])=[O:2].[Al+3:19].[N+:15]([O-:18])([O-:17])=[O:16].[N+:20]([O-:23])([O-:22])=[O:21].[N+:24]([O-:27])([O-:26])=[O:25].[Rb+:5] |f:0.1,2.3.4.5.6.7.8.9.10.11.12.13.14,16.17.18.19,20.21|

Inputs

Step One
Name
Quantity
1.53 kg
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Rb+]
Name
Quantity
4.86 kg
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
5 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was gradually dropped into 20.0 kg of a stirred silica sol solution
CUSTOM
Type
CUSTOM
Details
held at 15° C.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Rb+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.